molecular formula C32H36N8O2 B2465844 ARRY-382 CAS No. 1313407-95-2

ARRY-382

Katalognummer: B2465844
CAS-Nummer: 1313407-95-2
Molekulargewicht: 564.694
InChI-Schlüssel: JUPOTOIJLKDAPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ARRY-382, also known as PF-07265804, is a selective inhibitor of the colony-stimulating factor-1 receptor. This compound has been studied for its potential therapeutic applications, particularly in the treatment of advanced solid tumors. It is known for its ability to modulate the tumor microenvironment by targeting specific pathways involved in tumor progression and immune evasion .

Wissenschaftliche Forschungsanwendungen

ARRY-382 wurde umfassend auf seine potenziellen Anwendungen in der wissenschaftlichen Forschung untersucht, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Einige seiner wichtigsten Anwendungen sind:

Wirkmechanismus

This compound entfaltet seine Wirkung durch die selektive Hemmung des Colony-Stimulating-Factor-1-Rezeptors, einer Rezeptor-Tyrosinkinase, die an der Regulation der Makrophagendifferenzierung und -funktion beteiligt ist. Durch die Blockierung dieses Rezeptors stört this compound die Signalwege, die das Tumorwachstum und die Immunflucht fördern. Die Verbindung zielt speziell auf die Kinaseaktivität des Rezeptors ab und verhindert die Phosphorylierung und Aktivierung von nachgeschalteten Signalmolekülen .

Wirkmechanismus

Target of Action

ARRY-382, also known as c-Fms-IN-12, is a potent, highly specific, small-molecule inhibitor . The primary target of this compound is the colony-stimulating factor 1 receptor (CSF1R), also known as c-FMS . CSF1R is a cell surface receptor belonging to a family of tyrosine kinase receptors . It plays a crucial role in the recruitment and differentiation of tumor-associated macrophages and osteoclasts .

Mode of Action

This compound (c-Fms-IN-12) binds to and inhibits the activity of CSF1R . The binding of this compound to CSF1R prevents the receptor’s activation and subsequent signaling . This inhibition disrupts the normal functioning of CSF1R, which is essential for the survival, differentiation, recruitment, and polarization of macrophages .

Biochemical Pathways

The inhibition of CSF1R by this compound (c-Fms-IN-12) affects several biochemical pathways. Primarily, it disrupts the CSF1/CSF1R signaling pathway, which is known to regulate both tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs) . By inhibiting this pathway, this compound can potentially suppress the anti-tumor immune response, angiogenesis, tumor cell metastasis, and tumor-induced osteolysis .

Pharmacokinetics

The pharmacokinetics of this compound (c-Fms-IN-12) have been studied in a Phase 1 dose-escalation study . Patients received this compound orally once daily in 28-day cycles . The maximum tolerated dose (MTD) of this compound was found to be 400 mg once daily . At the MTD, a peak concentration (Cmax) of 3.06 µg/mL was achieved with a trough concentration (Ctrough) greater than 1 µg/mL after repeated dosing . The increases in this compound exposure were approximately dose-proportional .

Result of Action

The inhibition of CSF1R by this compound (c-Fms-IN-12) has shown to have potential antineoplastic activity . In a Phase 1b/2 study, some patients with advanced solid tumors showed a confirmed partial response after receiving this compound . The most frequent this compound–related adverse events were increased transaminases and increased creatine phosphokinase .

Vorbereitungsmethoden

The synthesis of ARRY-382 involves a series of chemical reactions designed to produce a highly selective inhibitor of the colony-stimulating factor-1 receptor. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. the compound is typically prepared through a multi-step process involving the formation of key intermediates, followed by final coupling reactions to produce the desired product .

Analyse Chemischer Reaktionen

ARRY-382 durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

    Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.

    Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen innerhalb des Moleküls durch andere Atome oder Gruppen ersetzt werden. Gängige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. .

Vergleich Mit ähnlichen Verbindungen

ARRY-382 ist einzigartig in seiner hohen Selektivität für den Colony-Stimulating-Factor-1-Rezeptor. Zu ähnlichen Verbindungen gehören:

Biologische Aktivität

Overview

ARRY-382, also known as PF-07265804, is a selective small-molecule inhibitor of the colony-stimulating factor 1 receptor (CSF-1R). This compound has garnered attention for its potential therapeutic applications in oncology, particularly in targeting tumor-associated macrophages (TAMs) and modulating the tumor microenvironment. The inhibition of CSF-1R by this compound is believed to disrupt the immunosuppressive environment that tumors often exploit, thereby enhancing anti-tumor immunity.

The primary mechanism of this compound involves the inhibition of CSF-1R, which plays a pivotal role in macrophage differentiation and proliferation. By blocking this receptor, this compound aims to:

  • Reduce the number of TAMs within tumors.
  • Reprogram macrophages to enhance antigen presentation.
  • Support T-cell activation, potentially leading to improved anti-tumor responses .

Phase 1b/2 Study with Pembrolizumab

A significant clinical evaluation of this compound was conducted in combination with pembrolizumab, an anti-PD-1 therapy, among patients with advanced solid tumors. The study was designed to assess both safety and preliminary efficacy.

Study Design:

  • Type: Open-label, multicenter Phase 1b/2 study.
  • Participants: Patients with advanced solid tumors including pancreatic ductal adenocarcinoma (PDA), PD-1/PD-L1 inhibitor-refractory tumors, and platinum-resistant ovarian cancer (prOVCA).
  • Dosing: this compound was administered at a maximum tolerated dose (MTD) of 300 mg once daily (QD) alongside pembrolizumab at 200 mg every three weeks.

Results:

  • Phase 1b Outcomes:
    • Total patients: 19.
    • Dose-limiting toxicities (DLTs): Reported in 3 patients.
    • Confirmed partial responses: 2 patients (10.5%) with durations of 29.2 months and 3.1 months .
  • Phase 2 Outcomes:
    • Total patients: 57 across various cohorts.
    • Partial response in PDA cohort: 1 patient (3.7%) with a response lasting 2.4 months.

Adverse Events:
Common adverse events associated with this compound included:

  • Increased transaminases (10.5%–83.3%).
  • Increased creatine phosphokinase (18.2%–50.0%) .

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic analyses were performed to evaluate the plasma concentration of this compound and its metabolites over time. Blood samples were collected pre-dose and at multiple time points post-administration during treatment cycles.

Key Findings:

  • The pharmacokinetic profile showed a dose-dependent increase in exposure to this compound.
  • Pharmacodynamic assessments indicated significant suppression of the CSF-1 pathway in treated patients, correlating with changes in circulating cytokines and markers of bone turnover .

Summary of Findings

The biological activity of this compound demonstrates its potential as an effective CSF-1R inhibitor capable of modifying the tumor microenvironment by targeting macrophage populations. Although early clinical trials have shown limited efficacy in terms of objective responses, the safety profile appears acceptable with manageable adverse effects.

Data Table

Study PhaseTotal PatientsConfirmed Partial ResponsesDLTsMTD (mg QD)
Phase 1b192 (10.5%)3300
Phase 2571 (3.7%)N/AN/A

Eigenschaften

IUPAC Name

N-[3-cyclopropyl-1-[(6-methylpyridin-2-yl)methyl]indazol-4-yl]-7-[2-(4-methylpiperazin-1-yl)ethoxy]imidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N8O2/c1-22-5-3-6-24(34-22)21-40-27-8-4-7-26(30(27)31(36-40)23-9-10-23)35-32(41)28-20-33-29-19-25(11-12-39(28)29)42-18-17-38-15-13-37(2)14-16-38/h3-8,11-12,19-20,23H,9-10,13-18,21H2,1-2H3,(H,35,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPOTOIJLKDAPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CN2C3=CC=CC(=C3C(=N2)C4CC4)NC(=O)C5=CN=C6N5C=CC(=C6)OCCN7CCN(CC7)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

7-Chloro-N-(3-cyclopropyl-1-((6-methylpyridin-2-yl)methyl)-1H-indazol-4-yl)imidazo[1,2-a]pyridine-3-carboxamide (5.0 g, 10.9 mmol), potassium hydroxide (3.38 g, 60.2 mmol), DMSO (50 mL), and 2-(4-methylpiperazin-1-yl)ethanol (3.16 g, 21.9 mmol) were combined under nitrogen and heated to 95° C. for 16 hours. The mixture was cooled to ambient temperature and THF (300 mL) was added. The slurry was stirred at ambient temperature for 3 hours. The solids were filtered off and the THF removed from the filtrates under vacuum to give a DMSO solution of the product. The DMSO solution was heated to 60° C. and water (100 mL) was added to precipitate out the product. The slurry was cooled to ambient temperature and stirred for 18 hours. The solids were collected by filtration and washed with water (100 mL) and MTBE (50 mL). The material was dried under vacuum at 40° C. to give N-(3-cyclopropyl-1-((6-methylpyridin-2-yl)methyl)-1H-indazol-4-yl)-7-(2-(4-methylpiperazin-1-yl)ethoxy)imidazo[1,2-a]pyridine-3-carboxamide (4.54 g). MS (ES+APCI) m/z=565.1 (M+H).
Name
7-Chloro-N-(3-cyclopropyl-1-((6-methylpyridin-2-yl)methyl)-1H-indazol-4-yl)imidazo[1,2-a]pyridine-3-carboxamide
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.38 g
Type
reactant
Reaction Step Two
Quantity
3.16 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Six

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.